molecular formula C16H22ClN5OS B1456921 4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 885618-54-2

4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B1456921
CAS No.: 885618-54-2
M. Wt: 367.9 g/mol
InChI Key: CSSMUQJAIFGVTR-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-((4-Methylpiperazin-1-yl)Methyl)thieno[3,2-d]pyriMidin-4-yl)Morpholine is a complex organic compound characterized by a thieno[3,2-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry . This core structure is functionalized with a chlorine atom at the 2-position, a morpholine ring at the 4-position, and a 4-methylpiperazin-1-ylmethyl group at the 6-position, contributing to its diverse functional groups and specific properties for research applications . The unique structure of this compound may allow it to interact with biological systems in novel ways, making it a candidate for various applications in pharmaceutical research and development . This compound is utilized as a potential pharmaceutical agent and a valuable research tool for studying the interactions of complex molecules with biological systems . Its research value is highlighted in the investigation of lipid kinases, including Phosphatidylinositol-3-kinase (PI3K), a significant target in cancer research due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors . Compounds within this structural class have been identified as potent, selective inhibitors of PI3K, contributing to the advancement of medicinal chemistry and drug discovery for the treatment of cancer . The presence of both the morpholine and 4-methylpiperazine groups is a common feature in many optimized kinase inhibitors, as these moieties can contribute to target binding and favorable physicochemical properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-[2-chloro-6-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN5OS/c1-20-2-4-21(5-3-20)11-12-10-13-14(24-12)15(19-16(17)18-13)22-6-8-23-9-7-22/h10H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSMUQJAIFGVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine, with CAS Number 885618-54-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H26ClN5OSC_{19}H_{26}ClN_{5}OS with a molecular weight of approximately 407.96 g/mol. The structure includes a thieno[3,2-d]pyrimidine core substituted with a chloromethyl group and a morpholine moiety, which may contribute to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated effectiveness against K562 (chronic myelogenous leukemia) cells with an IC50 value indicating potent antiproliferative effects.

Cell Line IC50 (µM) Mechanism
K5620.04Src/Abl kinase inhibition
HeLa7.01Topoisomerase II inhibition
MCF-78.55Microtubule disassembly

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. It has been identified as a potent inhibitor of Src/Abl kinases, which play critical roles in cell cycle regulation and apoptosis.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, making it a candidate for oral administration. Its low toxicity profile in preclinical models supports further investigation for therapeutic applications.

Case Studies

  • K562 Xenograft Model : In vivo studies using K562 xenograft models have shown complete tumor regression upon treatment with the compound, supporting its potential as an effective anticancer agent.
  • Combination Therapy : Preliminary data suggest that when combined with other chemotherapeutic agents, this compound may enhance overall efficacy while reducing side effects.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine exhibit promising anticancer properties. The thieno[3,2-d]pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance:

  • Case Study : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed significant inhibition of tumor growth in various cancer models by targeting the PI3K/Akt signaling pathway .

Antiviral Properties

The compound's structural features suggest potential antiviral applications. Similar compounds have been studied for their efficacy against viral infections by disrupting viral replication processes.

  • Research Findings : Studies have shown that thieno[3,2-d]pyrimidines can inhibit viral polymerases, making them candidates for antiviral drug development .

Neuropharmacological Applications

The presence of the piperazine moiety in the structure suggests possible central nervous system (CNS) activity. Compounds with similar structures have been explored for their effects on neurotransmitter systems.

  • Neurotransmitter Modulation : Research indicates that morpholine derivatives can enhance serotonin and dopamine receptor activity, potentially leading to applications in treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties.

Key Modifications

  • Chlorine Substitution : The chlorine atom at the 2-position enhances lipophilicity and bioavailability.
  • Piperazine Linkage : This moiety is essential for CNS penetration and receptor interaction.

Toxicology and Safety Profile

Preliminary toxicological assessments are necessary to evaluate the safety profile of this compound. Current data suggest moderate toxicity levels typical of similar chemical classes.

Safety Data

PropertyValue
Acute ToxicityModerate
MutagenicityNot established
Reproductive ToxicityUnder investigation

Comparison with Similar Compounds

Thienopyrimidine derivatives are a well-studied class of kinase inhibitors. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogs with Piperazine/Piperidine Modifications

Compound Name Substituents Key Features Biological Activity
Target Compound 6-((4-Methylpiperazin-1-yl)methyl), 2-Cl, 4-morpholine Balanced lipophilicity; moderate metabolic stability Potential PI3K/LRRK2 inhibitor (inferred from analogs)
4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine (CAS: 885675-66-1) 6-((4-Methylsulfonylpiperazin-1-yl)methyl) Enhanced solubility due to sulfonyl group; improved target binding Higher inhibitory activity in kinase assays
2-Chloro-6-((3R,5S)-4-methanesulfonyl-3,5-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Chiral dimethylpiperazine with methanesulfonyl Stereochemical specificity; increased metabolic stability Demonstrated efficacy in in vivo models (EP 2 402 347 A1)
4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine (CAS: 885699-88-7) 6-((4-Cyclopropylmethylpiperazin-1-yl)methyl) Hydrophobic cyclopropyl group enhances membrane permeability Used in preclinical studies for inflammatory diseases
Key Observations:
  • Piperazine Substituents : The 4-methylpiperazine group in the target compound provides moderate hydrophilicity, whereas sulfonyl (e.g., methylsulfonyl) or bulky (e.g., cyclopropylmethyl) substituents improve solubility or target affinity, respectively .
  • Chiral Centers : Compounds with stereospecific piperazine substituents (e.g., 3R,5S-dimethyl) show enhanced selectivity and reduced off-target effects .

Analogs with Heterocyclic Modifications

Compound Name Core Structure Key Modifications Activity
PI-103 (Lead Compound) Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine 4-Morpholine, pyrido extension Dual PI3K/mTOR inhibitor; improved in vivo stability vs. earlier analogs
4-(6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine (CAS: 1146955-37-4) Thieno[3,2-d]pyrimidine with indazole Indazole substituent at 2-position; tetrahydro-2H-pyran group LRRK2 inhibitor (pKi = 5.6)
Key Observations:
  • Core Modifications: Replacement of the thienopyrimidine core with pyrido-thienopyrimidine (as in PI-103) enhances pharmacokinetic properties .
  • Indazole Derivatives : Addition of indazole groups improves binding to LRRK2, a target in neurodegenerative diseases .

Preparation Methods

Synthesis of 4-Chloro-6-substituted thieno[3,2-d]pyrimidine intermediate

A key intermediate is 4-chloro-6-substituted thieno[3,2-d]pyrimidine, which can be prepared by chlorination of the corresponding thieno[3,2-d]pyrimidin-4-one or thieno[3,2-d]pyrimidin-4-thione derivatives. For example, treatment of 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one with phosphorus oxychloride at elevated temperatures (around 110 °C) for 24 hours yields the 4-chloro derivative after work-up and purification by column chromatography.

Step Reagents & Conditions Outcome
Cyclization to thieno[3,2-d]pyrimidine core Starting thiophene derivative + methyl isothiocyanate, reflux in dry dioxane, 8 h Formation of thieno[3,2-d]pyrimidin-4-one/thione
Chlorination Phosphorus oxychloride (POCl3), reflux 110 °C, 24 h 4-Chloro-thieno[3,2-d]pyrimidine intermediate

Nucleophilic Substitution at the 4-Position with Morpholine

The 4-chloro intermediate undergoes nucleophilic aromatic substitution with morpholine to introduce the morpholine ring at the 4-position. This reaction is typically performed in a solvent such as glacial acetic acid under reflux for several hours (e.g., 3 hours), followed by cooling and isolation of the product by filtration and recrystallization.

Step Reagents & Conditions Outcome
Nucleophilic substitution Morpholine, glacial acetic acid, reflux 3 h 4-(Morpholin-4-yl)thieno[3,2-d]pyrimidine derivative

Introduction of the (4-Methylpiperazin-1-yl)methyl Group at the 6-Position

The 6-position substitution with the (4-methylpiperazin-1-yl)methyl group can be achieved by alkylation or nucleophilic substitution methods involving a suitable halomethyl derivative and 4-methylpiperazine. This step may involve:

  • Preparation of a 6-chloromethyl or 6-bromomethyl intermediate.
  • Reaction with 4-methylpiperazine under basic conditions or in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
  • Purification by crystallization or chromatography.

While specific literature detailing this exact substitution is limited in the provided sources, analogous procedures for attaching piperazine derivatives to pyrimidine rings are well-documented.

Representative Example from Literature

A related synthetic approach for 4-substituted thieno[3,2-d]pyrimidines involves:

  • Starting from 3-amino-5-phenyl-thiophene-2-methylcarboxylate reacted with methyl isothiocyanate to form a thieno[3,2-d]pyrimidin-4-one/thione.
  • Chlorination with POCl3 to yield the 4-chloro intermediate.
  • Reaction with morpholine or piperazine derivatives in glacial acetic acid under reflux to afford 4-substituted products.
  • Further functionalization at the 6-position by nucleophilic substitution with amine-containing groups.

Analytical and Purification Techniques

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Product/Intermediate References
1 Cyclization to thieno[3,2-d]pyrimidine Thiophene derivative + methyl isothiocyanate, reflux in dry dioxane, 8 h Thieno[3,2-d]pyrimidin-4-one/thione
2 Chlorination Phosphorus oxychloride (POCl3), reflux 110 °C, 24 h 4-Chloro-thieno[3,2-d]pyrimidine intermediate
3 Nucleophilic aromatic substitution Morpholine, glacial acetic acid, reflux 3 h 4-(Morpholin-4-yl)thieno[3,2-d]pyrimidine
4 Alkylation/nucleophilic substitution 6-Halomethyl intermediate + 4-methylpiperazine, basic or aprotic solvent 4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine Inferred from

This synthesis pathway combines well-established heterocyclic chemistry techniques for thieno[3,2-d]pyrimidine frameworks with targeted functionalization to introduce morpholine and methylpiperazine substituents. The methods rely on chlorination and nucleophilic substitution reactions, supported by rigorous analytical characterization to ensure compound purity and structural integrity.

Q & A

Q. Table 1. SAR of 6-Substituents in Thienopyrimidine Analogs

Substituent at C-6DHFR IC₅₀ (µM)LogPReference
4-Chlorophenylaminomethyl0.72.1
4-Methylpiperazinylmethyl1.22.8
3,4,5-Trimethoxyphenyl12.43.5

Advanced: How should researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:
Contradictions often arise from assay variability or unaccounted off-target effects. Mitigation strategies include:

  • Standardized Assay Conditions : Use identical enzyme batches, buffer systems (e.g., Tris-HCl pH 7.4), and incubation times .
  • Orthogonal Validation : Confirm DHFR inhibition via thermal shift assays (ΔTm >2°C indicates binding) and cellular folate depletion assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to rationalize potency differences based on substituent orientation in the active site .
    Case Study : reports higher IC₅₀ for 4d (4-chlorophenyl, IC₅₀ = 0.7 µM) vs. 4e (2,5-dichlorophenyl, IC₅₀ = 1.5 µM), attributed to unfavorable hydrophobic interactions in 4e .

Basic: What safety precautions are critical during the synthesis and handling of this compound?

Methodological Answer:

  • Chlorinating Agents : Use PCl₅ or SOCl₂ in a fume hood with PPE (gloves, face shield) due to corrosive and lachrymatory hazards .
  • Morpholine Handling : Avoid inhalation (boiling point: 128°C); use closed systems during reflux .
  • Waste Disposal : Quench reaction mixtures with ice-water before neutralizing with NaHCO₃ for halogenated waste .
    Regulatory Note : Follow OSHA guidelines (29 CFR 1910.1200) for hazard communication and SDS documentation .

Advanced: What crystallization strategies improve the purity of this compound for X-ray studies?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., CH₃CN/EtOAC) to slow nucleation and grow single crystals .
  • Temperature Gradients : Gradual cooling from 60°C to 4°C enhances crystal lattice formation .
  • Additive Screening : Introduce trace co-solvents (e.g., DMSO) to disrupt polymorphic forms .
    Example : achieved a 0.80 Å resolution crystal structure using PdCl₂ as a heavy atom derivative in CH₃CN .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

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